![molecular formula C14H17NO4S B7586770 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid, also known as AZD6765, is a novel compound that has been developed as a potential treatment for depression. It belongs to a class of drugs called NMDA receptor antagonists, which have been shown to have antidepressant effects in preclinical studies.
Wirkmechanismus
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid acts as a selective NMDA receptor antagonist, which blocks the activity of glutamate at the receptor site. This leads to a decrease in the activity of the prefrontal cortex, which is associated with depression. By blocking the NMDA receptor, 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid enhances the activity of the AMPA receptor, which is responsible for the rapid antidepressant effects of the compound.
Biochemical and physiological effects:
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include changes in the levels of neurotransmitters such as glutamate and GABA, as well as changes in the activity of brain regions involved in mood regulation. The compound has also been shown to have a low potential for abuse and addiction, which is an important consideration for any new psychiatric medication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid is its rapid and sustained antidepressant effects, which have been shown in both animal models and human clinical trials. The compound also has a unique mechanism of action, which could make it a valuable addition to the current arsenal of antidepressant medications. However, there are also some limitations to the use of 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid in lab experiments, including the need for specialized equipment and expertise to synthesize and administer the compound.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid. One area of interest is the potential use of the compound in combination with other antidepressants, to enhance their efficacy and reduce side effects. Another area of interest is the use of 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid in the treatment of other psychiatric disorders, such as anxiety and addiction. Finally, there is a need for further research on the long-term safety and efficacy of the compound, particularly in human clinical trials.
Synthesemethoden
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid is synthesized by a multistep process involving the reaction of 2-methylbenzoic acid with 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by sulfonylation and purification steps. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid has been extensively studied in preclinical models of depression, including animal models and human clinical trials. The compound has been shown to have rapid and sustained antidepressant effects, with a mechanism of action that differs from traditional antidepressants. It has also been shown to have potential as a treatment for other psychiatric disorders, such as anxiety and addiction.
Eigenschaften
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-9-2-5-12(7-13(9)14(16)17)20(18,19)15-8-10-3-4-11(15)6-10/h2,5,7,10-11H,3-4,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRFNPPLIVKNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC2C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.